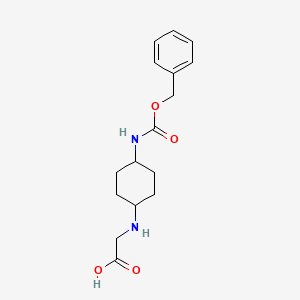![molecular formula C12H23ClN2O B7929103 2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929103.png)
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is an organic compound with a complex structure that includes a chloro group, an acetamide group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with chloroacetyl chloride to introduce the chloroacetamide group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a building block for the synthesis of more complex molecules.
Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets. The chloro group and the acetamide moiety can participate in various chemical interactions, such as hydrogen bonding and covalent bonding with target molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(methylamino)-cyclohexyl]-acetamide: Similar structure but lacks the isopropyl group.
N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is unique due to the presence of both the chloro group and the isopropyl-methyl-amino group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-9(2)15(3)11-7-5-4-6-10(11)14-12(16)8-13/h9-11H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQHTJCURFRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide](/img/structure/B7929022.png)
![[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929040.png)
![[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929044.png)
![[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929052.png)
![[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929056.png)
![[2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7929064.png)

![2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929091.png)
![2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929095.png)
![2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929100.png)
![2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929105.png)
![2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929108.png)
![2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929115.png)
![[(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7929119.png)
